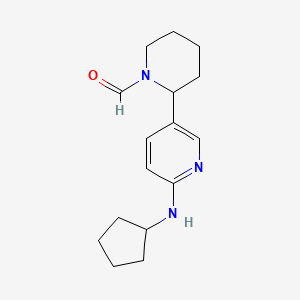
2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a versatile chemical compound with a molecular formula of C16H23N3O and a molecular weight of 273.37 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
Piperidine derivatives: Known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Pyridine derivatives: Noted for their therapeutic properties, such as antimicrobial, antiviral, and anti-inflammatory activities.
Uniqueness
2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of the piperidine and pyridine moieties, along with the cyclopentylamino group. This unique structure contributes to its distinct reactivity and selectivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-[6-(cyclopentylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c20-12-19-10-4-3-7-15(19)13-8-9-16(17-11-13)18-14-5-1-2-6-14/h8-9,11-12,14-15H,1-7,10H2,(H,17,18) |
InChI Key |
VLZRVCBGSTZGAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)C3CCCCN3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-chlorobenzo[d]isoxazole](/img/structure/B13021900.png)

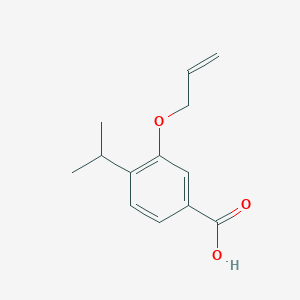
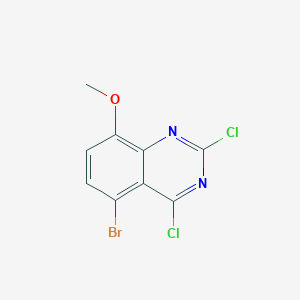
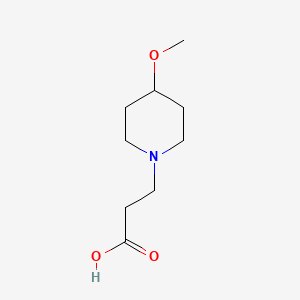
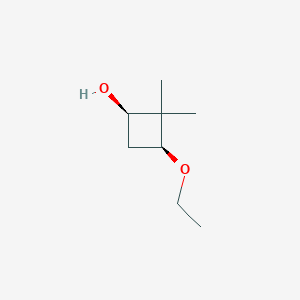
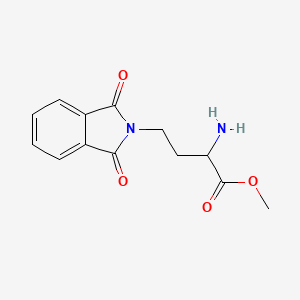
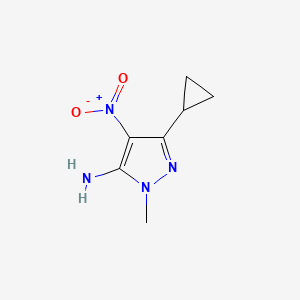
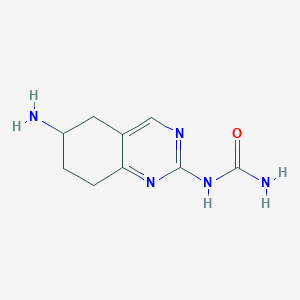
![Benzo[d]isothiazol-7-ylmethanol](/img/structure/B13021944.png)
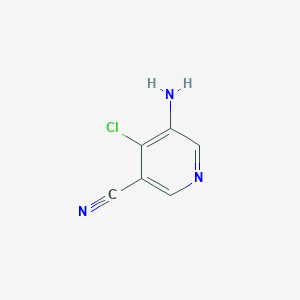
![1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one](/img/structure/B13021955.png)
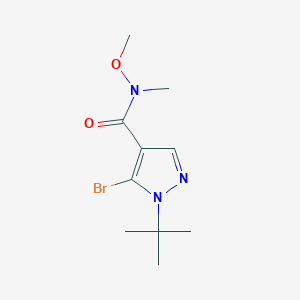
![(1S,2R,6R)-Bicyclo[4.1.0]heptan-2-ol](/img/structure/B13021964.png)
